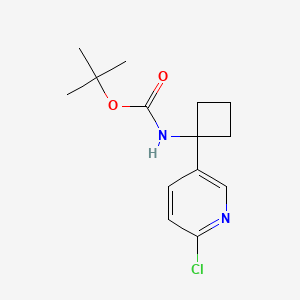

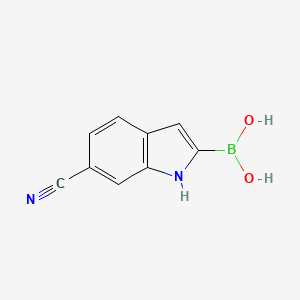

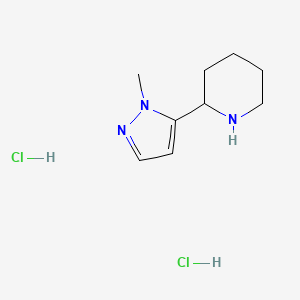

![molecular formula C9H9N3O2 B1459005 3H-imidazo[4,5-c]piridina-7-carboxilato de etilo CAS No. 1266114-63-9](/img/structure/B1459005.png)

3H-imidazo[4,5-c]piridina-7-carboxilato de etilo

Descripción general

Descripción

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 3H-imidazo[4,5-c]piridina-7-carboxilato de etilo

El compuesto this compound es un derivado de la clase imidazopiridina, que ha mostrado una amplia gama de aplicaciones en la investigación científica debido a su semejanza estructural con las purinas. Aquí se presenta un análisis detallado de sus aplicaciones únicas en diversos campos:

Modulación del sistema nervioso central (SNC): Las imidazopiridinas son conocidas por actuar como agonistas de los receptores GABA_A, que desempeñan un papel significativo en las actividades del SNC. Potencialmente, podrían utilizarse para desarrollar tratamientos para trastornos neurológicos al modular la liberación de neurotransmisores y la excitabilidad neuronal.

Ayuda al sistema digestivo: Como inhibidores de la bomba de protones, estos compuestos pueden reducir la producción de ácido estomacal, ofreciendo un potencial terapéutico para afecciones como la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas.

Terapéutica contra el cáncer: El núcleo imidazo[4,5-c]piridina está presente en compuestos como la 3-deazaneplanocina A (DZNep), que actúa como un inhibidor de la metiltransferasa de histonas EZH2. Esto sugiere su aplicación en el tratamiento del cáncer, particularmente en terapias epigenéticas que se dirigen al crecimiento y la proliferación de las células cancerosas.

Agentes antiinflamatorios: Las imidazopiridinas se han desarrollado como fármacos antiinflamatorios no esteroideos (AINE), lo que indica su uso en el manejo de la inflamación y el dolor asociados con diversas afecciones.

Actividad antimicrobiana: Estudios recientes han explorado las propiedades antimicrobianas de los derivados de la imidazopiridina. Estos compuestos podrían conducir al desarrollo de nuevos antibióticos o antisépticos, abordando la creciente preocupación por la resistencia a los antibióticos.

Regulación de la vía metabólica: Estos derivados tienen la capacidad de influir en el metabolismo de los carbohidratos al actuar sobre las enzimas involucradas en estas vías. Esto abre posibilidades para el manejo de la diabetes y otros trastornos metabólicos.

Aplicaciones en la ciencia de los materiales: Debido a sus características estructurales especiales, los derivados de la imidazopiridina tienen aplicaciones potenciales en la ciencia de los materiales, particularmente en procesos de transferencia de protones y carga, que son cruciales para el desarrollo de nuevos materiales con propiedades electrónicas específicas.

Dispositivos optoelectrónicos: La estructura única de las imidazopiridinas las hace adecuadas para su uso en dispositivos optoelectrónicos. Pueden funcionar como emisores para microscopía confocal e imágenes, contribuyendo a los avances en las tecnologías de imágenes médicas.

Cada una de estas aplicaciones demuestra la versatilidad y el potencial del this compound en la investigación científica, que abarca desde campos médicos hasta de ciencia de los materiales .

Mecanismo De Acción

Target of Action

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is a compound with a complex mechanism of action. Related imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin ii and thromboxane a2 .

Mode of Action

It is known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular function

Biochemical Pathways

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Related compounds have shown potential in various applications, such as cancer treatment and ebola virus disease .

Análisis Bioquímico

Biochemical Properties

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, which are crucial for cell cycle regulation . The interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity. Additionally, ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate has been found to modulate the activity of GABA A receptors, which are important for neurotransmission . These interactions highlight the compound’s potential as a modulator of enzymatic and receptor functions.

Cellular Effects

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis . It achieves this by disrupting cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and growth. Furthermore, ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate has been shown to influence gene expression by modulating transcription factors and epigenetic regulators . These effects collectively contribute to its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, leading to their inhibition or activation . For instance, its binding to CDK2 and Aurora B kinase results in the inhibition of their kinase activity, thereby disrupting cell cycle progression. Additionally, ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate can interact with DNA and RNA, affecting gene expression and transcriptional regulation . These interactions underline the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate can induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can be further excreted from the body. The involvement of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate in these pathways underscores its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components. Understanding the transport and distribution of ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate is essential for elucidating its pharmacokinetic properties.

Subcellular Localization

Ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize within the nucleus, where it can interact with DNA and transcriptional machinery . Additionally, ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate can be targeted to other organelles such as mitochondria and endoplasmic reticulum, influencing cellular processes such as energy metabolism and protein synthesis. The subcellular localization of this compound is guided by targeting signals and post-translational modifications that direct it to specific compartments.

Propiedades

IUPAC Name |

ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYJINSKLFNOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202514 | |

| Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266114-63-9 | |

| Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266114-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

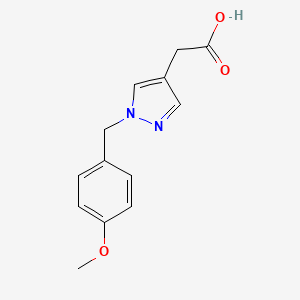

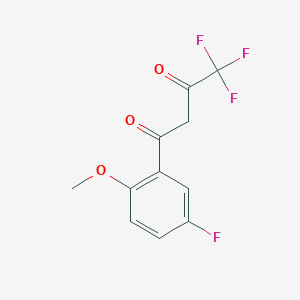

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)

![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)